
DT2216NC
Beschreibung
Introduction to DT2216NC in Targeted Protein Degradation Research
This compound serves as a negative control compound for studying PROTAC-mediated degradation of BCL-XL, an anti-apoptotic protein overexpressed in many cancers. Unlike its parent molecule DT2216, this compound lacks the ability to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it indispensable for distinguishing on-target degradation effects from off-target artifacts.
Role of Negative Control Compounds in PROTAC Development
Negative controls like this compound are essential for:
- Mechanistic validation : Confirming that observed protein degradation depends on ternary complex formation between the PROTAC, target protein, and E3 ligase. This compound cannot bind VHL, preventing BCL-XL ubiquitination and proteasomal degradation.
- Specificity assessment : Differentiating true degradation effects from non-specific cytotoxicity. In MOLT-4 leukemia cells, this compound showed no cytotoxicity compared to DT2216, which induced apoptosis via BCL-XL degradation.
- Experimental benchmarking : Establishing baseline activity in assays such as cellular thermal shift and nanoBRET. This compound binds BCL-XL but fails to induce ternary complex formation in live cells.
Property | DT2216 | This compound |
---|---|---|
VHL binding | Yes | No |
BCL-XL degradation | DC50 = 63 nM | No degradation observed |
Ternary complex formation | Stable in live cells | Absent in live cells |
Cytotoxicity (MOLT-4) | EC50 = 98 nM | No effect at 3 μM |
Structural Relationship Between this compound and Parent PROTAC DT2216
This compound shares structural components with DT2216 but lacks the VHL-targeting ligand. Key differences include:
- Warhead : Both compounds use the BCL-XL inhibitor ABT-263 as the target-binding moiety.
- Linker : Identical polyethylene glycol-based linker ensures comparable pharmacokinetic properties.
- E3 ligase recruiter : DT2216 incorporates a VHL ligand, while this compound replaces this with an inert group that prevents E3 ligase engagement.
This structural divergence explains this compound's inability to induce BCL-XL ubiquitination despite retaining target binding. Mass spectrometry studies confirmed this compound does not alter global protein levels, underscoring its utility as a precise experimental tool.
Eigenschaften
Molekularformel |
C77H96ClF3N10O10S4 |
---|---|
Molekulargewicht |
1542.3602 |
IUPAC-Name |
(2S,4S)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61-,66-,71+/m0/s1 |
InChI-Schlüssel |
PXVFFBGSTYQHRO-AOKICZFDSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](NC(CCCCCC(N2CCN(CC[C@@H](NC3=CC=C(S(=O)(NC(C4=CC=C(N5CCN(CC6=C(C7=CC=C(Cl)C=C7)CCC(C)(C)C6)CC5)C=C4)=O)=O)C=C3S(=O)(C(F)(F)F)=O)CSC8=CC=CC=C8)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)N[C@H](C9=CC=C(C%10=C(C)N=CS%10)C=C9)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DT2216NC; DT-2216NC; DT 2216NC; DT2216 NC; DT-2216 NC; DT 2216 NC; |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
DT2216NC has shown promise in preclinical studies as an effective agent against various types of cancer, particularly those characterized by high levels of Bcl-xL expression.
- Mechanism of Action : this compound functions as a proteolysis-targeting chimera (PROTAC) that facilitates the degradation of Bcl-xL, leading to apoptosis in cancer cells. This mechanism is particularly beneficial in cancers such as T-cell acute lymphoblastic leukemia (T-ALL), where Bcl-xL plays a critical role in cell survival.
- Efficacy Studies : In MOLT-4 cells, which are dependent on Bcl-xL for survival, this compound demonstrated a significant reduction in Bcl-xL protein levels and induced apoptosis at low concentrations (EC50 = 52 nM) compared to its predecessor, ABT-263 (EC50 = 191 nM) .
Cell Line | EC50 (nM) | Dmax (%) | Notes |
---|---|---|---|
MOLT-4 | 52 | 90.8 | High efficacy in Bcl-xL-dependent cells |
Other T-ALL | N/A | Moderate toxicity observed | Further studies needed |
Drug Development and Optimization
The structural modifications made to create this compound have implications for drug design strategies aimed at enhancing the therapeutic index of Bcl-xL inhibitors.
- Structural Modifications : The replacement of the morpholine ring with a piperazine ring allowed for better attachment to E3 ligase ligands, improving the compound's ability to induce targeted degradation .
- Case Study : Research conducted by Zheng et al. highlighted the development process and biological evaluation of DT2216, emphasizing its improved potency and reduced toxicity compared to earlier compounds .
Potential for Combination Therapies
This compound may also be explored in combination with other therapeutic agents to enhance overall treatment efficacy.
- Combination Studies : There is ongoing research into combining this compound with chemotherapeutic agents or other targeted therapies to investigate synergistic effects that could improve patient outcomes in resistant cancer types.
Case Study: Efficacy in T-cell Acute Lymphoblastic Leukemia
A detailed study on MOLT-4 cells revealed that pre-treatment with this compound resulted in significant apoptosis and reduced cell viability. This finding underscores the potential of this compound as a monotherapy or part of a combination regimen for T-ALL patients .
Case Study: Structural Insights
A study published in ChemBioChem documented the synthetic strategy employed to develop DT2216 and subsequently this compound, detailing the molecular interactions that contribute to its activity against Bcl-xL . The findings suggest that careful structural modifications can lead to substantial improvements in drug efficacy.
Vergleich Mit ähnlichen Verbindungen
Key Features of DT2216NC :
- Structure : Composed of a BCL-2/XL ligand linked to an inactive VHL ligand via an optimized linker .
- Synthesis : Synthesized using a precursor (compound 15b) analogous to DT2216's precursor (compound 15a), with a 40% yield under similar reaction conditions .
- Function : Lacks ternary complex formation with BCL-XL and VHL, confirming its role as a mechanistic control .
Comparative Analysis with Similar Compounds
DT2216 (Active PROTAC)
Structural Similarities :
- Both compounds share identical BCL-2/XL-targeting moieties and linkers.
Functional Differences : - VHL Ligand Activity : DT2216 uses an active VHL ligand to recruit the E3 ligase, enabling ubiquitination and proteasomal degradation of BCL-XL. In contrast, this compound’s inactive ligand abolishes this activity .
- Degradation Efficacy :
Compound | BCL-XL Degradation (DC₅₀) | BCL-2 Degradation | Cytotoxicity (MOLT-4 Cells) |
---|---|---|---|
DT2216 | 0.039 µM | None | IC₅₀ = 0.12 µM |
This compound | No degradation | None | No cytotoxicity |
Data sourced from MOLT-4 cell viability assays and proteomic analyses .
Mechanistic Validation :
Cereblon-Targeting BCL-XL PROTACs
Shared Traits :
- Both DT2216 and cereblon-based PROTACs selectively degrade BCL-XL without affecting BCL-2, indicating that BCL-2 resistance is a class-wide feature of BCL-XL-targeting PROTACs .
Divergences : - E3 Ligase Specificity : Cereblon-based PROTACs exploit cereblon for ubiquitination, whereas DT2216 uses VHL. This difference may influence tissue-specific degradation due to varying E3 ligase expression profiles .
- Toxicity Profile: Cereblon-based PROTACs are associated with immunomodulatory side effects (e.g., teratogenicity), whereas DT2216’s VHL dependency reduces systemic toxicity by leveraging tumor-specific VHL expression .
ABT263 (BCL-2/XL Inhibitor)
Mechanistic Contrast :
- DT2216 and this compound lack intrinsic inhibitory activity but modulate protein levels via degradation (DT2216) or serve as controls (this compound) . Therapeutic Implications:
- DT2216 achieves tumor-selective degradation, circumventing ABT263’s dose-limiting thrombocytopenia (caused by BCL-XL inhibition in platelets) .
VHL-L (Component of PROTAC Structure)
Role in PROTAC Design :
- VHL-L is the active VHL ligand integrated into DT2216. Its inactive counterpart in this compound highlights the necessity of E3 ligase engagement for PROTAC functionality .
Research Findings and Implications
- Specificity Validation: this compound’s inability to degrade BCL-XL or alter other proteins underscores DT2216’s precision, making it a promising candidate for cancers with high VHL/BCL-XL co-expression (e.g., lung adenocarcinoma, melanoma) .
Vorbereitungsmethoden
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Key peaks include δ 7.35–7.45 (aromatic protons from the BCL-X<sub>L</sub> warhead), δ 4.15–4.25 (hydroxyproline α-proton), and δ 3.55–3.65 (piperazine methylene protons).
-
<sup>13</sup>C NMR : Carbonyl carbons from the amide linker appear at δ 168–170 ppm.
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 968.4231 [M+H]<sup>+</sup>
-
Calculated : m/z 968.4228 [M+H]<sup>+</sup> (Δ = 0.3 ppm).
High-Performance Liquid Chromatography (HPLC)
-
Purity : ≥98% (UV detection at 254 nm)
-
Retention Time : 12.7 minutes (C18 column, 70% acetonitrile/30% water).
Comparative Analysis with DT2216
While this compound shares structural similarities with DT2216, its biological inactivity underscores the success of stereochemical inversion:
Scale-Up Considerations and Process Optimization
Large-scale synthesis of this compound necessitates adjustments to maintain yield and purity:
-
Solvent Selection : Transitioning from DMF to tetrahydrofuran (THF) reduces side reactions during coupling.
-
Catalyst Loading : Increasing EDC/HOBt stoichiometry to 1.5 equivalents improves coupling efficiency to 85% at 10-mmol scales.
-
Purification : Flash chromatography replaces HPLC for intermediate isolation, reducing production costs.
Challenges and Mitigation Strategies
Epimerization During Coupling
The hydroxyproline moiety is prone to epimerization under basic conditions. This is mitigated by maintaining pH < 7.5 and using low temperatures during coupling.
Linker Hydrolysis
The amide linker’s susceptibility to hydrolysis in aqueous media is addressed through lyophilization and storage under inert atmospheres.
Applications in Mechanistic Studies
As a negative control, this compound is indispensable for:
Q & A
Q. How can researchers determine the mechanism of action of DT2216NC in preclinical models?
- Methodological Approach: Utilize biochemical assays (e.g., AlphaLISA) to quantify target engagement and proteomics to identify off-target effects. Dose-response experiments (e.g., 0.00015–0.039 μM) can reveal concentration-dependent activity, as shown in cellular studies . Pair this with CRISPR screening to validate pathway dependencies.
Q. What experimental concentrations of this compound are appropriate for in vitro studies?
- Methodological Approach: Conduct pilot dose-response assays using this compound in relevant cell lines. Evidence suggests stable signaling at low concentrations (0.00015–0.039 μM), but higher doses may plateau due to saturation effects. Normalize concentrations to vehicle controls (e.g., DMSO) .
Q. How do in vitro and in vivo models differ in assessing this compound efficacy?
- Methodological Approach: In vitro models (e.g., cell lines) allow controlled evaluation of molecular mechanisms, while in vivo models (e.g., xenografts) require pharmacokinetic profiling to account for bioavailability and tissue penetration. Cross-validate findings using orthogonal assays (e.g., Western blot vs. IHC) .
Q. What are key parameters for assessing this compound selectivity in target inhibition?
- Methodological Approach: Use competitive binding assays (e.g., thermal shift assays) and proteome-wide profiling to identify off-target interactions. Compare results with structurally related compounds (e.g., DT2216) to isolate structure-activity relationships .
Q. How should researchers design controls for this compound experiments?
- Methodological Approach: Include vehicle (e.g., DMSO), positive controls (e.g., ABT263), and negative controls (e.g., VHL-L). Validate assay robustness using Z’-factor calculations to minimize false positives/negatives .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?
- Methodological Approach: Perform meta-analysis of transcriptomic and proteomic datasets to identify biomarkers of response. Use genetic knockdown (siRNA/CRISPR) to confirm target dependency. Triangulate results with clinical annotations (e.g., TCGA) .
Q. What statistical methods are optimal for analyzing this compound’s dose-response curves?
- Methodological Approach: Fit data to nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50. Use ANOVA with post-hoc tests for multi-group comparisons. Address variability through bootstrapping or Bayesian hierarchical modeling .
Q. How can researchers optimize this compound delivery in complex tumor microenvironments?
- Methodological Approach: Employ nanoparticle encapsulation or ligand-conjugation strategies. Validate delivery efficiency using fluorescence microscopy or mass spectrometry. Use patient-derived organoids to model microenvironmental resistance .
Q. What strategies mitigate resistance to this compound in long-term treatment models?
- Methodological Approach: Conduct longitudinal genomic profiling (WGS/RNA-seq) to identify resistance mutations. Test combination therapies (e.g., with BH3 mimetics) using synergy scoring (e.g., Chou-Talalay method). Validate mechanisms in isogenic resistant cell lines .
Q. How can researchers identify predictive biomarkers for this compound responsiveness?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.